![molecular formula C15H21N7 B6448187 N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2548985-86-8](/img/structure/B6448187.png)
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine” is a glucokinase activator . Glucokinase is a key regulator of glucose homeostasis and small molecule activators of this enzyme represent a promising opportunity for the treatment of Type 2 diabetes .
Synthesis Analysis
The synthesis of this compound has been investigated in the context of designing glucokinase activators with reduced hypoglycemia risk . The research involved a series of substituted 2-methylbenzofurans as “partial activators” of the glucokinase enzyme .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine” has been studied in the context of its interaction with glucokinase . The crystal structure of human glucokinase in complex with glucose and this activator has been determined .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its role as a glucokinase activator . It has been found to improve glycemic control in adults with type 2 diabetes when used in conjunction with metformin .Applications De Recherche Scientifique
Glucokinase Activation
This compound has been identified as a potential activator of the glucokinase enzyme . Glucokinase is a key regulator of glucose homeostasis, and small molecule activators of this enzyme represent a promising opportunity for the treatment of Type 2 diabetes .
Diabetes Treatment
In relation to its role as a glucokinase activator, this compound could be used in the treatment of Type 2 diabetes . By activating glucokinase, it could help regulate blood glucose levels and thus manage the symptoms of diabetes .
Hypoglycemia Risk Reduction
Research has been conducted into using this compound as a “partial activator” of the glucokinase enzyme in an effort to reduce the risk of hypoglycemia while maintaining the efficacy of this treatment mechanism .
Structural Studies
The structure of this compound could be of interest in structural biology studies. For example, it could be used in crystallography experiments to study the structure of glucokinase or other proteins .
Drug Design
Given its potential therapeutic applications, this compound could be of interest in drug design and development. It could serve as a lead compound for the development of new drugs for diabetes treatment .
Biochemical Research
This compound could be used in biochemical research, for example, to study the mechanism of action of glucokinase and other enzymes .
Mécanisme D'action
Safety and Hazards
While the specific safety and hazards of this compound are not detailed in the search results, it’s important to note that glucokinase activators, in general, have been associated with a risk of hypoglycemia . Therefore, careful monitoring of blood glucose levels is necessary when using this compound for the treatment of diabetes .
Propriétés
IUPAC Name |
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-14(17-7-6-16-12)21-8-10-22(11-9-21)15-18-5-4-13(19-15)20(2)3/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVYKJYVVLCJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NC=CC(=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.